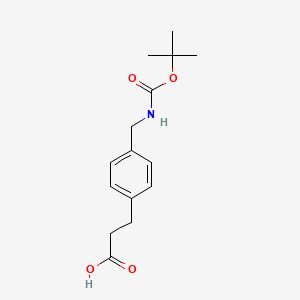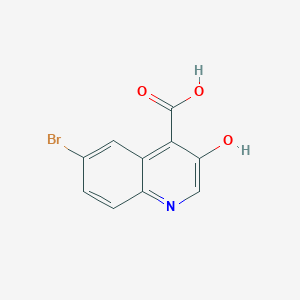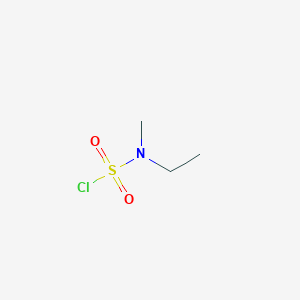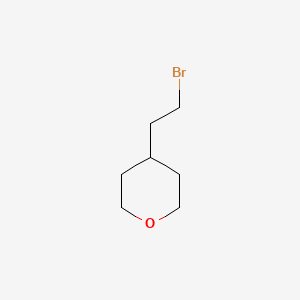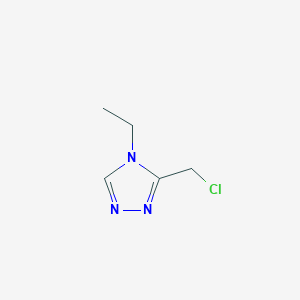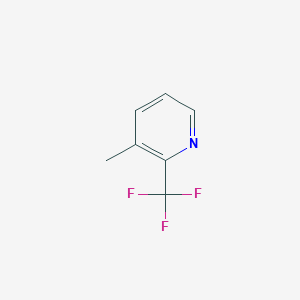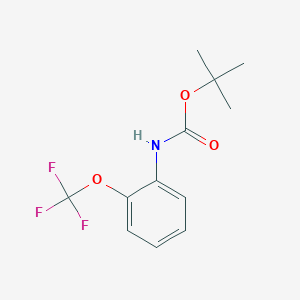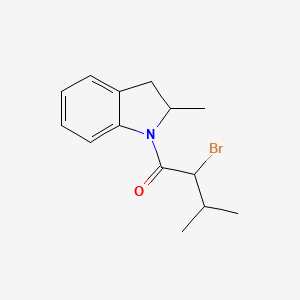
1-(3-Bromo-4-hydroxyphenyl)propan-2-one
Overview
Description
1-(3-Bromo-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, along with a propan-2-one moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxyacetophenone, followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group . The reaction conditions typically involve the use of bromine and a suitable catalyst such as aluminum chloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: Depending on the reaction conditions and reagents used, the major products can include 1-(3-hydroxyphenyl)propan-2-one, 1-(3-amino-4-hydroxyphenyl)propan-2-one, and various other derivatives.
Scientific Research Applications
1-(3-Bromo-4-hydroxyphenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Bromo-2-hydroxyphenyl)ethanone: This compound has a similar structure but with an ethanone group instead of a propan-2-one group.
2,6-Dibromo-4-(1-(3-bromo-4-hydroxyphenyl)-1-methylethyl)phenol: This compound contains additional bromine atoms and a different substitution pattern on the phenyl ring.
1-(3-Bromo-4-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one: This compound has a dimethylamino group and an enone moiety, making it structurally distinct.
Properties
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMOZOKYYWZPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

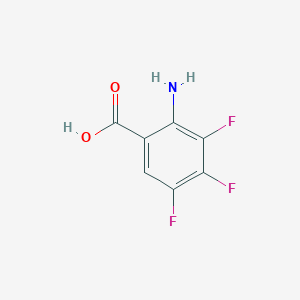

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)
